[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid
Description
Properties
IUPAC Name |
2-[3-(2,2-difluoroethoxy)-4-nitropyrazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3O5/c8-5(9)3-17-7-4(12(15)16)1-11(10-7)2-6(13)14/h1,5H,2-3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBIMRYECGXPLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(=O)O)OCC(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Nitro Group: Nitration of the pyrazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Difluoroethoxy Group: The difluoroethoxy group is introduced via a nucleophilic substitution reaction using a suitable difluoroethoxy halide.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of [3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in [3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid can undergo reduction to form the corresponding amino derivative.
Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The difluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Amino Derivative: Formed from the reduction of the nitro group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features make it a potential candidate for drug development. Pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Research indicates that compounds similar to [3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid can inhibit pro-inflammatory cytokines like TNF-α and IL-6, making them valuable in treating inflammatory diseases.
Biological Studies
In biological research, this compound can serve as a tool for studying enzyme interactions and receptor binding. Its ability to modulate biological pathways through specific molecular targets allows researchers to investigate mechanisms of action in various cellular processes.
Material Science
The unique chemical structure of [3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid also positions it as a building block for synthesizing new materials. Researchers can explore its use in developing polymers or coatings with specific properties, such as enhanced durability or chemical resistance.
Case Study 1: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of pyrazole derivatives, [3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid demonstrated significant inhibition of TNF-α production in vitro. The results indicated that at certain concentrations, the compound's efficacy was comparable to standard anti-inflammatory medications like dexamethasone.
Case Study 2: Antimicrobial Properties
Another research project focused on the antimicrobial potential of pyrazole derivatives found that [3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid exhibited activity against several bacterial strains. The compound's mechanism involved disrupting bacterial cell wall synthesis, highlighting its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of [3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the difluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table compares [3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid with analogous pyrazole-acetic acid derivatives:
Key Observations:
- Trifluoroethyl vs.
- Nitro Group Impact : The nitro group at the 4-position increases acidity (pKa ~3.13) and electron-withdrawing effects, which may enhance reactivity in nucleophilic substitution reactions .
- Chain Length: Propanoic acid derivatives (e.g., 3-[3-(difluoroethoxy)-...]propanoic acid) exhibit higher molecular weights and steric hindrance, which could reduce solubility but improve target binding specificity .
Hydrogen Bonding and Crystallography
The nitro group and carboxylic acid moiety in [3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid facilitate hydrogen bonding, influencing crystal packing and solubility. Similar compounds, such as 2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid, exhibit distinct hydrogen-bonding patterns due to the difluoromethyl group’s weaker electron-withdrawing capacity compared to difluoroethoxy . The absence of a nitro group in 2-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid results in fewer hydrogen-bonding sites, correlating with lower melting points and higher volatility .
Biological Activity
[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid is a synthetic organic compound notable for its unique structural features, including a difluoroethoxy group, a nitro group, and a pyrazole ring. These characteristics suggest potential biological activities that merit detailed investigation. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of [3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid is with a molecular weight of 279.2 g/mol. Its structure can be represented as follows:
The biological activity of [3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid is primarily attributed to its interaction with various molecular targets. The nitro group can undergo redox reactions, while the difluoroethoxy group enhances lipophilicity, facilitating membrane interactions. This dual functionality may influence enzyme activity and receptor binding, making it a candidate for drug development.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Comparative Studies
Comparative analysis with structurally similar compounds highlights the unique biological profile of [3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| [3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid | Difluoroethoxy, Nitro group | Antimicrobial, Potential anti-inflammatory |
| [3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propionic acid | Similar structure with propionic acid | Antimicrobial |
| [3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butyric acid | Similar structure with butyric acid | Antimicrobial |
Case Studies
Recent research has focused on the synthesis and evaluation of pyrazole derivatives. A study demonstrated that modifications in the pyrazole ring can significantly affect antimicrobial potency and enzyme inhibition. For example, derivatives with varying substituents exhibited different levels of activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) recorded as low as 32 µg/mL for some derivatives .
Q & A
Q. What are the optimal synthetic routes for [3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. Key parameters include solvent choice, temperature, and catalyst use. For example:
- Solvent: Polar aprotic solvents like DMSO facilitate nitro-group stability and reaction efficiency .
- Catalysts: Triethylamine (Et₃N) neutralizes HCl byproducts in chloroacetylations, improving yields (e.g., 83% in dichloromethane) .
- Purification: Crystallization with water-ethanol mixtures achieves >95% purity .
| Study | Solvent | Temp. (°C) | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|
| A | DMSO | Reflux | None | 65 | 95 | |
| B | DCM | RT | Et₃N | 83 | 98 |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR: ¹H NMR identifies substituent environments (e.g., pyrazole protons at δ 8.16 ppm and acetic acid protons at δ 3.5–4.0 ppm) .
- IR: Nitro-group stretching (1512–1605 cm⁻¹) and C=O bands (1703 cm⁻¹) confirm functional groups .
- X-ray Crystallography: SHELXL refines crystal structures, resolving bond lengths and angles (e.g., C-F: 1.34 Å) .
Q. How can researchers assess the purity of this compound, and what are common contaminants?
Methodological Answer:
Q. What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability: Decomposes above 150°C (DSC/TGA analysis recommended).
- Light Sensitivity: Nitro groups degrade under UV; store in amber vials at RT .
- Humidity: Hygroscopic acetic acid moiety requires desiccants .
Advanced Questions
Q. How can computational modeling predict the bioactivity of derivatives of this compound?
Methodological Answer:
Q. What in vivo models are appropriate for studying its pharmacokinetics?
Methodological Answer:
Q. How to resolve contradictions in crystallographic data using SHELX refinement?
Methodological Answer:
Q. What factors control regioselectivity in electrophilic substitutions on the pyrazole ring?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
